molecular formula C19H19N5O3 B11408440 13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11408440
M. Wt: 365.4 g/mol
InChI Key: KHDOHSDVXGIOCI-UHFFFAOYSA-N
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Description

13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a morpholine ring, which is often associated with biological activity.

Preparation Methods

The synthesis of 13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the morpholine moiety and the nitrile group. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The compound’s structure allows for potential cyclization reactions, forming new ring systems.

Major products from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with morpholine rings and nitrile groups. These compounds may share some biological activities but differ in their specific interactions and applications. Examples of similar compounds include:

  • 13-methyl-7-(2-piperidin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • 13-methyl-7-(2-pyrrolidin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

These compounds highlight the uniqueness of 13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

13-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H19N5O3/c1-13-2-3-16-21-17-15(19(26)24(16)12-13)10-14(11-20)18(25)23(17)5-4-22-6-8-27-9-7-22/h2-3,10,12H,4-9H2,1H3

InChI Key

KHDOHSDVXGIOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3CCN4CCOCC4)C#N)C=C1

Origin of Product

United States

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